8-(6-methyl-3-pyridazinyl)-1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-1,8-diazaspiro[4.5]decane
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives often involves cycloaddition reactions, intramolecular cyclization, and the use of nitrilimides or nitrile lithiation/alkylation chemistry. For example, Farag et al. (2008) discussed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives (Farag, Elkholy, & Ali, 2008). Smith et al. (2016) developed a method for synthesizing N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, utilizing nitrile lithiation/alkylation and 1,4-addition reactions (Smith et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of diazaspiro[4.5]decane derivatives reveals insights into their conformations and stereochemistry. Staško, Davis, & Chapman (2002) discussed the crystal structure of 1,4-diazaspiro[4.5]decane-2,3-dione, highlighting the co-operative hydrogen bonding and the near-identical geometry of the molecules in the asymmetric unit (Staško, Davis, & Chapman, 2002).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[4.5]decane derivatives includes azo coupling reactions and the formation of spiro compounds through cycloaddition and cyclization. Chimichi, Nesi, & Neri (1984) demonstrated the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement (Chimichi, Nesi, & Neri, 1984).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives can be determined through spectroscopic and crystallographic methods, revealing their conformational preferences and molecular interactions. Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo (2004) used NMR to assign the relative configuration of 1,4-diazaspiro[4.5]decane derivatives, analyzing their stereochemistry and conformations (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications of diazaspiro[4.5]decane derivatives, are closely tied to their structure. Ogurtsov & Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, highlighting its promise for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
properties
IUPAC Name |
8-(6-methylpyridazin-3-yl)-1-[[5-(oxolan-2-yl)thiophen-2-yl]methyl]-1,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-17-5-8-21(24-23-17)25-13-10-22(11-14-25)9-3-12-26(22)16-18-6-7-20(28-18)19-4-2-15-27-19/h5-8,19H,2-4,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFKZBPZLMXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC3(CCCN3CC4=CC=C(S4)C5CCCO5)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Methyl-3-pyridazinyl)-1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-1,8-diazaspiro[4.5]decane |
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